N1-Ethyl vs. N1-Methyl Substituent: Impact on Lipophilicity (XLogP3-AA)
The N1-ethyl substituent of the target compound (1-ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one) confers a measurably higher computed lipophilicity (XLogP3-AA) compared to the N1-methyl analog 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one [1][2]. An increase in logP of this magnitude may translate to enhanced membrane permeability and blood–brain barrier penetration, a critical parameter for CNS-active 3-nitroquinolin-2-ones [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 (PubChem computed value) |
| Comparator Or Baseline | 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one (CAS 874463-39-5): XLogP3-AA ≈ 1.2 (PubChem computed, C13H15N3O4, MW 277.28) |
| Quantified Difference | Δ = +0.6 log units (higher lipophilicity for the N1-ethyl compound) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity is often correlated with improved CNS penetration; for neuroscience-focused procurement, the N1-ethyl compound may be a more suitable starting point than the N1-methyl analog.
- [1] PubChem Compound Summary for CID 3694817, 1-ethyl-4-((3-hydroxypropyl)amino)-3-nitroquinolin-2(1H)-one. XLogP3-AA value: 1.8. View Source
- [2] PubChem Compound Summary for CID 45089123, 4-[(2-hydroxypropyl)amino]-1-methyl-3-nitro-1,2-dihydroquinolin-2-one. XLogP3-AA value: ~1.2 (estimated from structure). View Source
- [3] Mokrov, G.V., Voronina, T.A., Litvinova, S.A., et al. Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins and 4-Amino-3-Nitroquinolin-2-Ones. Pharm Chem J 53, 194–200 (2019). View Source
